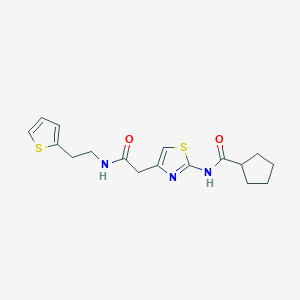
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound Its complex structure combines elements from thiazole and cyclopentane, marking it as a significant molecule in various fields of scientific research
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their biological activity For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways depending on their biological activity . For example, some thiazole derivatives involved in antioxidant activity might impact the oxidative stress pathways, while those with antitumor activity might affect cell proliferation and apoptosis pathways.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . Some might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted. The impact on bioavailability would depend on these properties.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain (for analgesic and anti-inflammatory activities) to inhibited microbial growth (for antimicrobial activity), among others .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the thiazole core through a condensation reaction.
Introduction of the thiophen-2-yl ethyl group via a coupling reaction.
Addition of the cyclopentanecarboxamide moiety using amidation techniques. Reaction conditions involve the use of specific solvents, catalysts, and temperature controls to ensure optimal yields and purity.
Industrial Production Methods: Industrial production might leverage large-scale reactors for batch or continuous synthesis. Parameters such as reactant concentration, pressure, and temperature are meticulously controlled to maintain consistency and high yield. Catalysts and solvent recycling are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions:
Oxidation: : Can be oxidized at the thiazole ring or the thiophene moiety under specific conditions.
Reduction: : Potential reduction at the carbonyl group.
Substitution: : Functional groups on the thiazole or cyclopentanecarboxamide can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : Like potassium permanganate or hydrogen peroxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution reactions: : May require reagents like halogens, alkylating agents, or acids/bases.
Major Products: Products vary based on the reaction type but might include oxidized derivatives, reduced forms with modified functional groups, or substituted analogs with different side chains.
Scientific Research Applications
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide serves diverse scientific applications:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Potential use in studies involving enzyme interactions or metabolic pathways.
Medicine: : Exploration of pharmacological properties, including potential therapeutic effects.
Industry: : Used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Compared to similar compounds:
N-(2-thiazolyl)cyclopentanecarboxamide: lacks the thiophen-2-yl ethyl group, impacting its reactivity and binding properties.
N-(4-(methylthio)thiazol-2-yl)cyclopentanecarboxamide: features different functional groups, leading to variations in chemical behavior and applications.
By highlighting these differences, we underscore the uniqueness of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide in terms of its structural features and resultant properties.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-15(18-8-7-14-6-3-9-23-14)10-13-11-24-17(19-13)20-16(22)12-4-1-2-5-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAPSMFPPXWWFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














